molecular formula C12H13NO2 B1455461 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one CAS No. 54675-21-7

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

Cat. No.: B1455461
CAS No.: 54675-21-7
M. Wt: 203.24 g/mol
InChI Key: NBQFLJHARUBXDQ-UHFFFAOYSA-N
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Description

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is a versatile quinolinone derivative that serves as a valuable synthetic intermediate in medicinal and organic chemistry. This compound belongs to a class of 4-hydroxy-2(1H)-quinolones known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticonvulsant properties . Its core structure is a key building block for constructing more complex molecular architectures. Recent scientific literature highlights the significant research value of this chemical scaffold. Notably, derivatives of 4-hydroxyquinolin-2-one have been investigated as key intermediates in the synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones), which have shown promising binding affinity to the SARS-CoV-2 main protease (Mpro) in molecular docking studies, suggesting potential as antiviral agents . The reactivity of the 4-hydroxy group and the carbonyl functionality makes this compound a prime precursor for further chemical transformations, such as formylation and the development of novel heterocyclic systems with potential antitumor efficacy . Researchers utilize this compound to develop new substances for evaluating photosynthesis-inhibiting activity and in vitro antifungal screening . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-13-10-5-4-8(2)6-9(10)11(14)7-12(13)15/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQFLJHARUBXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715975
Record name 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54675-21-7
Record name 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminobenzophenone with Ethyl Acetoacetate

The most common and well-documented method for synthesizing 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions. Typically, a strong acid catalyst such as sulfuric acid is used to facilitate the cyclization process. This reaction forms the quinoline core with the desired substituents through intramolecular condensation and ring closure.

  • Reaction Conditions:
    • Catalyst: Concentrated sulfuric acid
    • Temperature: Controlled heating (often reflux)
    • Reaction Time: Several hours until completion
    • Purification: Recrystallization and chromatography to enhance purity

This method yields the target compound efficiently and is scalable for industrial production with optimization.

Industrial Production Enhancements

In industrial settings, the synthesis is optimized to increase yield and purity. Techniques include:

  • Use of continuous flow reactors for better control of reaction parameters and scalability
  • Application of high-pressure conditions to accelerate reaction rates
  • Advanced purification methods such as recrystallization and chromatographic separation to ensure product quality

These improvements allow for efficient large-scale manufacture of the compound with consistent quality.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclization reactions involving aniline derivatives and malonic acid or its esters, leading to quinolinone derivatives. This method reduces reaction times significantly and can yield moderate to good product quantities.

  • Typical Procedure:
    • Mix aniline derivative with malonic acid and polyphosphoric acid (PPA)
    • Microwave heating at approximately 210 °C for short intervals
    • Work-up by quenching in ice and extraction with ethanol

This approach has been reported to produce related quinolinone compounds with yields around 35%, indicating moderate efficiency.

Formylation and Coupling Reactions

Other methods reported include formylation of 2-quinolones using dimethylformamide/triethylamine mixtures, which can lead to bis-quinolinone derivatives. However, these methods often suffer from low yields and hazardous conditions, making them less favorable for the preparation of this compound specifically.

Reaction Mechanisms and Chemical Transformations

The compound’s synthesis involves key chemical transformations:

Step Description Reagents/Conditions Outcome
1 Condensation of 2-aminobenzophenone with ethyl acetoacetate Sulfuric acid, heat Formation of quinoline ring via cyclization
2 Hydroxylation and methyl substitution Intrinsic in starting materials Introduction of 4-hydroxy and 6-methyl groups
3 Purification Recrystallization, chromatography Isolation of pure product

The hydroxyl group at position 4 and the methyl group at position 6 are introduced through the choice of starting materials and maintained during cyclization.

Summary of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Notes
Acid-catalyzed cyclization 2-aminobenzophenone + ethyl acetoacetate Sulfuric acid, reflux Moderate to high Most common, scalable
Microwave-assisted synthesis Aniline derivatives + malonic acid + PPA Microwave heating ~210 °C ~35% Faster, moderate yield
Formylation with DMF/Et3N 2-quinolones DMF/triethylamine, heating Low Less selective, hazardous

Research Findings and Data

  • The acid-catalyzed cyclization method remains the most efficient and widely used for the preparation of this compound, providing good yields and purity suitable for medicinal chemistry applications.
  • Microwave-assisted methods offer time-saving advantages but typically yield lower amounts and require further optimization for scale-up.
  • Alternative formylation methods are less practical due to low yields and safety concerns.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of 1-ethyl-4-oxo-6-methylquinolin-2(1H)-one.

    Reduction: Formation of 1-ethyl-4-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-4-methylquinolin-2(1H)-one

  • Molecular Formula: C₁₂H₁₃NO
  • CAS : 53761-55-0
  • Synthetic Relevance: Synthesized via alkylation reactions, similar to methods used for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, but without hydroxylation steps .

4-Hydroxy-1-methylquinolin-2(1H)-one Derivatives

  • Example: 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one : Molecular Formula: C₁₉H₁₈N₄O₃ Key Features:
  • The hydroxyl group at C4 and methyl at N1 are retained, similar to the target compound.
    • Spectroscopic Data :
  • IR: 3447 cm⁻¹ (OH), 1663 cm⁻¹ (quinolone C=O) .
  • ¹H NMR: δ 3.59 ppm (N1-CH₃), δ 6.99–7.95 ppm (aromatic protons) .

4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives

  • Example: 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-6-methylquinolin-2(1H)-one (3b) : Molecular Formula: C₁₅H₁₄N₄O₂ Key Differences:
  • The acetyl and methyl groups on the triazole may enhance steric hindrance, affecting binding to biological targets.
    • Spectroscopic Data :
  • ¹H NMR: δ 2.26 ppm (CH₃-6a), δ 7.40 ppm (H-5 quinoline) .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Hydroxyl Group at C4: Critical for antioxidant activity, as seen in 4-hydroxyquinolin-2(1H)-ones, where hydrogen donation from the hydroxyl group neutralizes free radicals .
  • N1-Alkyl Groups : Ethyl or methyl substituents at N1 enhance metabolic stability compared to unsubstituted analogs. Ethyl groups may provide better steric protection against enzymatic degradation than methyl .

Comparative Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Melting Point (°C) Solubility
This compound 203.24 1.8 Not reported Moderate in DMSO
1-Ethyl-4-methylquinolin-2(1H)-one 187.23 2.5 Not reported High in chloroform
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one 350.37 0.5 289–290 Low in water

Biological Activity

1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, a derivative of the quinoline family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the first position, a hydroxyl group at the fourth position, and a methyl group at the sixth position of the quinoline ring. Its potential applications in medicinal chemistry and pharmacology are significant, particularly in the fields of antimicrobial, antiviral, and anticancer research.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 54675-21-7

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antiviral Activity

The compound has also shown promise in antiviral studies. It has been tested against various viruses, demonstrating potential to inhibit viral replication. For instance, it has been noted for its ability to interfere with the HIV capsid protein formation in infected T cells, suggesting a mechanism that could be leveraged for therapeutic purposes.

Anticancer Properties

This compound has been investigated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7. Studies have indicated that it can induce apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis : The compound enhances the expression of pro-apoptotic markers like P53 and Bax while decreasing anti-apoptotic markers such as Bcl-2.

Table 2: Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-711.18Induces apoptosis via P53/Bax pathway
MCF10A>50Selective toxicity towards cancer cells

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substituents on the quinoline ring can significantly alter its lipophilicity and biological efficacy.

Figure 1: Structure Activity Relationship

SAR Analysis

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of quinoline showed that modifications at specific positions could enhance antimicrobial potency. The compound was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that treatment with this compound resulted in significant cell cycle arrest at G1 and S phases in MCF-7 cells. This was accompanied by a marked decrease in cell proliferation rates, further validating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one, and how can its purity be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous 4-hydroxyquinolin-2-ones are prepared by refluxing aldehyde derivatives with amines in ethanol, followed by crystallization (e.g., 77% yield achieved in similar syntheses via 15-minute reflux ). To optimize purity, researchers should employ techniques like column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF/ethanol mixtures. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) can minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identify hydroxyl (3440–3200 cm⁻¹), carbonyl (1660–1620 cm⁻¹), and aromatic C=C (1560–1520 cm⁻¹) stretches .
  • NMR : ¹H NMR in DMSO-d₆ or CDCl₃ reveals ethyl group signals (δ 1.2–1.4 ppm, triplet; δ 3.5–4.0 ppm, quartet) and methyl groups (δ 2.3–2.5 ppm, singlet). Aromatic protons appear between δ 6.8–8.2 ppm .
  • Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 217 for analogous compounds) and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Based on structurally related quinolinones, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes ). Researchers should:

  • Use PPE (gloves, lab coats, goggles).
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in published spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism (keto-enol equilibrium) or solvent effects. Strategies include:

  • Conducting variable-temperature NMR to study tautomeric shifts.
  • Comparing data across solvents (DMSO vs. CDCl₃) to assess hydrogen bonding .
  • Replicating synthesis under standardized conditions (e.g., anhydrous ethanol, inert atmosphere) to minimize variability .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict molecular geometry, frontier orbitals, and electrostatic potential surfaces. For biological activity, molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) helps identify binding modes .

Q. How can the antimicrobial activity of this compound be systematically evaluated?

  • Methodological Answer :

  • In vitro assays : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Mechanistic studies : Combine time-kill assays with SEM to observe cell membrane disruption. Synergistic effects can be tested with commercial antibiotics .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Reactant of Route 2
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

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